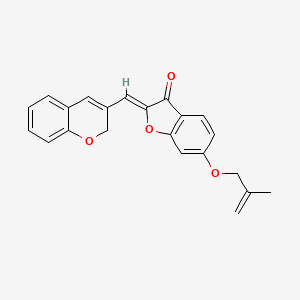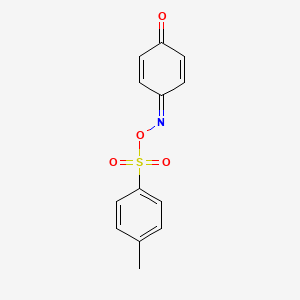
4-((Tosyloxy)imino)cyclohexa-2,5-dienone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a rhodium(II)-catalyzed divergent intramolecular tandem cyclization of N- or O-tethered cyclohexa-2,5-dienones with 1-sulfonyl-1,2,3-triazole has been disclosed . This process involves the cyclopropanation of the olefinic unit in the cyclohexa-2,5-dienone moiety .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the rhodium(II)-catalyzed divergent intramolecular tandem cyclization of N- or O-tethered cyclohexa-2,5-dienones with 1-sulfonyl-1,2,3-triazole has been reported . This reaction can lead to the formation of cyclopropa[cd]indole derivatives .Wissenschaftliche Forschungsanwendungen
Base-Catalyzed Reactions : 4-((Tosyloxy)imino)cyclohexa-2,5-dienone and its derivatives, such as substituted 4-nitrocyclohexa-2,5-dienones, are involved in base-catalyzed reactions. These compounds can yield various products like 6-hydroxycyclohexa-2,4-dienones under mild conditions (Hartshorn, Martyn, Vaughan, & Wright, 1983).
Synthesis of Quinols : Quinols, including 4-acetyloxy variants of cyclohexa-2,5-dienone, have been isolated from natural sources like Ajuga parviflora. These compounds have potential applications in medicinal chemistry and natural product synthesis (Muhammad, Ahmad, Nawaz, Ullah, & Malik, 1999).
Generation of Dienone Tautomers : Dienone tautomers, including 4-alkoxycyclohexa-2,5-dienones, are generated through Ag ion-mediated reactions. These compounds exhibit susceptibility to prototropic rearrangement and are useful in various organic synthesis pathways (Omura, 1996).
Synthesis of Imino-, Hydrazono-, and Azino-Dienylidene Systems : Imino-, hydrazono-, and azino-2,5-cyclohexadienylidene systems, based on reactions of dienones like 4-methyl-4-trichloromethylcyclohexa-2,5-dienone, are synthesized for applications in creating metallocomplexes. These systems are pivotal in the development of mixed-ligand metallocomplexes (Nikanorov et al., 1997).
Anodic Oxidation in Organic Synthesis : Cyclohexa-2,5-dienones undergo anodic oxidation in the presence of nucleophiles, providing a synthetic route to various substituted dienones. This process has relevance in the synthesis of complex organic molecules (Ronlán & Parker, 1971).
Photocycloadditions and Rearrangements : Photocycloadditions of dienones with ketenimines result in the formation of adducts, which undergo Lewis-acid catalyzed rearrangements. This process is significant in the study of reaction mechanisms and synthesis of organic compounds (Ogino, Yamashina, Matsumoto, & Kozuka, 1979).
Synthesis of Tricarbonyliron Cyclohexa-2,4-dienone Complexes : Tricarbonyliron cyclohexa-2,4-dienone complexes are synthesized from tosylhydrazones of dienone complexes. These complexes have applications in the synthesis of phenolic tautomers and various cyclic compounds (Franck-Neumann, Geoffroy, & Gassmann, 2002).
Bioactivity of Benzohydrazide Derivatives : Synthesis and bioactivity studies of benzohydrazide derivatives of cyclohexa-2,5-dienone show potential applications in agriculture and pest control due to their insecticidal and anti-nematode activities (Konovalova, Avdeenko, Lubenets, & Novikov, 2020).
Synthesis of Tropones and Related Compounds : Cyclohexa-2,5-dienone derivatives are used in the synthesis of tropones, tropolones, and other less substituted compounds. This highlights its role in the synthesis of complex organic structures (Barbier, Barton, Devys, & Topgi, 1987).
Formation of Diphenyl Ethers : Cyclohexa-2,5-dienones are involved in the formation of diphenyl ethers through acid-catalyzed reactions, indicating their role in complex organic syntheses and mechanisms (Karhu, 1981).
Zukünftige Richtungen
The future directions for the study of similar compounds involve the synthesis of symmetrical bis-cyclohexadienones, in which two units of chromophores are linked via varying lengths of carbon tether . These types of compounds may be envisaged as a molecular measuring rod for nucleophilic functionalities on a polypeptide or DNA fragment .
Eigenschaften
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-10-2-8-13(9-3-10)19(16,17)18-14-11-4-6-12(15)7-5-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXKEBKTKWGCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Tosyloxy)imino)cyclohexa-2,5-dienone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide](/img/structure/B2636549.png)
![[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2636551.png)

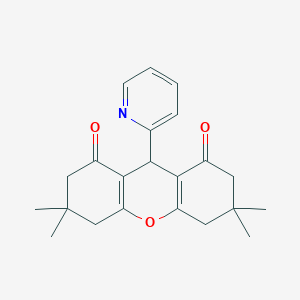
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate](/img/structure/B2636554.png)
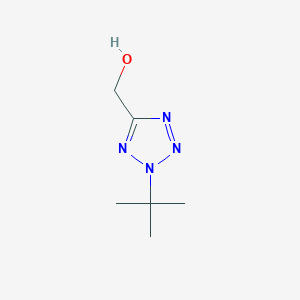
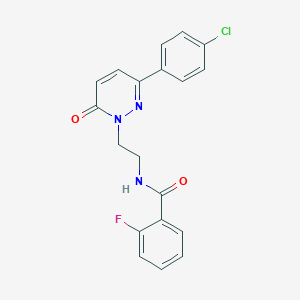
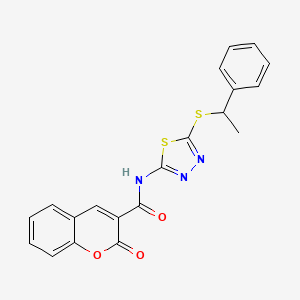
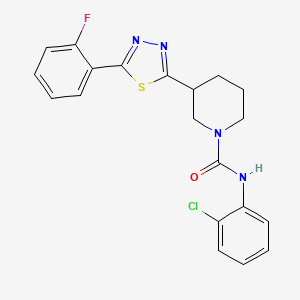
![5-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2636567.png)
![3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)
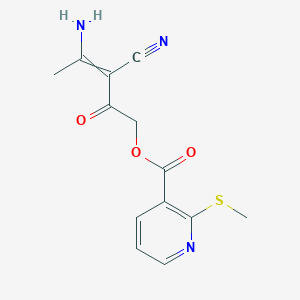
![Methyl 4-((2-([2,3'-bithiophen]-5-yl)ethyl)carbamoyl)benzoate](/img/structure/B2636571.png)
